methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
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Overview
Description
Methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound that features a thiophene ring, a thiazolidine ring, and an ester functional groupThiophene-based compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves the condensation of thiophene-2-carbaldehyde with appropriate thiazolidine derivatives under specific reaction conditions. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions include oxidized thiophene derivatives, reduced alcohols, and halogenated compounds .
Scientific Research Applications
Methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate can be compared with other thiophene-based compounds, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C15H17NO3S3 |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
methyl 6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C15H17NO3S3/c1-19-13(17)7-3-2-4-8-16-14(18)12(22-15(16)20)10-11-6-5-9-21-11/h5-6,9-10H,2-4,7-8H2,1H3/b12-10+ |
InChI Key |
FFEIDJJGRIJSJC-ZRDIBKRKSA-N |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Origin of Product |
United States |
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